N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16386719
Molecular Formula: C18H11ClN4O3S2
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClN4O3S2 |
|---|---|
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H11ClN4O3S2/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(27)28-14)9-15(24)20-12-2-1-3-13-16(12)22-26-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
| Standard InChI Key | UHKKVQMRGPKFIB-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S |
| Canonical SMILES | C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound (CAS 902316-47-6) features a benzoxadiazole ring system fused to a thiazolidinone moiety through an acetamide linker. The thiazolidinone component contains a Z-configuration 4-chlorobenzylidene group at the 5-position and a thioxo group at the 2-position. The molecular formula is , with a molecular weight of 430.8879 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Molecular Formula | |
| Molecular Weight | 430.8879 g/mol |
| CAS Number | 902316-47-6 |
| Isomeric SMILES | ClC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC4=NON=C43 |
The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences π-π stacking interactions in biological systems.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Benzoxadiazole Precursor Preparation: 4-Amino-2,1,3-benzoxadiazole is functionalized with bromoacetyl chloride to form N-(2,1,3-benzoxadiazol-4-yl)-2-bromoacetamide.
-
Thiazolidinone Formation: Reaction of 4-chlorobenzaldehyde with rhodanine in acidic conditions yields (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
-
Coupling Reaction: The bromoacetamide intermediate undergoes nucleophilic substitution with the thiazolidinone derivative in the presence of triethylamine, yielding the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Bromoacetyl chloride, DCM, 0°C | 78% |
| 2 | Rhodanine, AcOH, reflux | 65% |
| 3 | Triethylamine, DMF, 60°C, 12h | 52% |
Side products often arise from E/Z isomerization during thiazolidinone formation, necessitating chromatographic purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, benzoxadiazole-H), 7.92–7.85 (m, 4H, aromatic), 7.62 (d, J = 16 Hz, 1H, CH=), 4.32 (s, 2H, CH2CO), 3.89 (s, 2H, thiazolidinone-CH2) .
-
C NMR: 178.9 ppm (C=O), 167.2 ppm (C=S), 143.1 ppm (C=N), 135.6–125.3 ppm (aromatic carbons).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion peak at m/z 431.8832 [M+H], consistent with the theoretical mass .
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity (IC)
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 |
| A549 (Lung) | 18.7 ± 2.1 |
| PC-3 (Prostate) | 9.8 ± 0.9 |
Apoptosis induction is mediated via caspase-3 activation and PARP cleavage .
Antimicrobial Properties
The thioxo-thiazolidinone moiety exhibits moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely through disruption of cell membrane integrity.
Computational and Thermodynamic Analyses
Molecular Docking
Glide docking scores (Schrödinger Suite) indicate strong binding affinity (−7.39 kcal/mol) for the P2Y1 receptor, a target in prostate cancer . The chlorophenyl group occupies a hydrophobic subpocket, while the benzoxadiazole forms hydrogen bonds with Asn254.
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 218°C, with decomposition onset at 245°C, suggesting suitability for formulation .
Future Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.
-
Structural Analog Synthesis: Explore substitutions at the 4-chlorophenyl position to enhance potency.
-
In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume